N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine
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Overview
Description
N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine is a chemical compound with the molecular formula C16H16ClNO5S It is known for its unique structural properties, which include a sulfonyl group attached to a chlorophenyl ring and an ethoxyphenyl group linked to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)sulfonyl]glycine: Similar structure but lacks the ethoxyphenyl group.
N-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)glycine: Similar structure with a methoxy group instead of an ethoxy group.
N-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine is unique due to the presence of both the chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interactions with biological targets .
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-23-15-6-4-3-5-14(15)18(11-16(19)20)24(21,22)13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVVWQFHTMPBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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